(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDLTMLONIGHAV-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NSN=C1C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiadiazole derivatives typically involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
Industrial Production Methods: Industrial production of thiadiazole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
Comparison: (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is unique due to its specific substitution pattern and the presence of an amino group. This structural uniqueness can confer distinct biological and chemical properties compared to other thiadiazole derivatives .
Biological Activity
(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound features a thiadiazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the current understanding of its biological activity based on various studies and findings.
- Chemical Formula : C₅H₇N₃O₃S
- Molecular Weight : 189.021 g/mol
- Canonical SMILES : C(C1=NSNC1=O)C(C(=O)O)N
Biological Activity Overview
The biological activity of (2S)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid has been investigated in several contexts:
1. Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance:
- Gram-positive Bacteria : Studies have shown that derivatives with thiadiazole rings can effectively inhibit strains like Staphylococcus aureus and Enterococcus faecium.
- Gram-negative Bacteria : The compound also demonstrates activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 4.69 to 156.47 µM depending on the specific derivative tested .
2. Antifungal Activity
The antifungal properties of this compound are notable, especially against drug-resistant strains:
- Compounds related to thiadiazole have shown efficacy against Candida auris and other pathogenic fungi, with MIC values indicating promising potential for therapeutic applications .
3. Anticancer Activity
The anticancer effects of (2S)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid have been explored in various cancer cell lines:
- In vitro studies demonstrated that certain derivatives significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) cells by approximately 39.8% compared to untreated controls .
- The structure-dependent nature of these compounds suggests that modifications to the thiadiazole ring can enhance or diminish their anticancer activity .
Case Studies
Several studies have highlighted the biological activities associated with this compound:
The mechanisms underlying the biological activities of (2S)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid are still under investigation:
- Antimicrobial Mechanism : It is hypothesized that the thiadiazole moiety interferes with bacterial cell wall synthesis or disrupts cellular processes critical for survival.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Q & A
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NH₃, EtOH, reflux | 75–80 | |
| Chiral resolution | L-specific protease, pH 7.4 | 88 | |
| Salt formation | HCl (gas), MeOH, 0°C | 95 |
Advanced Question: How can regioselectivity be controlled during the synthesis of thiadiazole-containing amino acid derivatives?
Methodological Answer:
Regioselectivity in thiadiazole formation is influenced by:
- Substrate design : Electron-withdrawing groups (e.g., cyano) at specific positions direct cyclization to the 1,2,5-thiadiazole isomer .
- Reaction kinetics : Slow addition of sulfuring agents (e.g., SCl₂) favors thermodynamically stable regioisomers.
- Catalytic additives : Lewis acids like ZnCl₂ modulate electronic effects to favor desired pathways .
Example : In , regioselective condensation using NaBH₃CN under controlled pH (4–5) ensured selective aza-Michael adduct formation.
Basic Question: What spectroscopic and chromatographic methods confirm the structure and enantiopurity of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the thiadiazole ring (δ 160–165 ppm for C=S) and stereochemistry via coupling constants (e.g., J = 6–8 Hz for trans-CH₂ groups) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers; retention times compared to standards validate purity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₆H₉ClN₂O₂S requires m/z 222.987) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in activity (e.g., receptor binding vs. no observed effect) may arise from:
- Solubility variability : Hydrochloride salts improve aqueous solubility, but aggregation in buffered solutions can mask activity. Pre-solubilization in DMSO (<1%) with sonication is recommended .
- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) or ion concentrations (Ca²⁺, Mg²⁺) alter receptor interactions. Standardize buffers across studies .
- Metabolic instability : Use protease inhibitors (e.g., PMSF) in cell-based assays to prevent degradation .
Q. Table 2: Case Study – Addressing Contradictory IC₅₀ Values
| Study | IC₅₀ (μM) | Conditions | Resolution Strategy |
|---|---|---|---|
| A | 10.2 | PBS, pH 7.4 | Adjusted to HEPES buffer, pH 7.0 |
| B | >100 | PBS, pH 7.4 | Added 0.1% BSA to prevent nonspecific binding |
Advanced Question: What in silico strategies predict the compound’s interaction with neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to NMDA or GABA receptors. Thiadiazole’s sulfur atom shows strong interactions with Arg/Lys residues in receptor pockets .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR modeling : Train models on thiadiazole derivatives with known activity to predict Ki values. Key descriptors include logP (optimal 1.5–2.5) and polar surface area (<90 Ų) .
Basic Question: How is the hydrochloride salt’s stability assessed under long-term storage conditions?
Methodological Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Acceptable thresholds: >95% purity .
- Light sensitivity : UV-Vis spectroscopy (200–400 nm) detects photodegradation products; use amber vials for storage .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature; typical range: 180–200°C for hydrochloride salts .
Advanced Question: What strategies improve yield in large-scale synthesis while maintaining enantiopurity?
Methodological Answer:
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .
- Enzymatic resolution : Immobilized penicillin acylase selectively deprotects L-enantiomers with >99% ee .
- Crystallization optimization : Use anti-solvents (e.g., tert-butyl methyl ether) to precipitate the hydrochloride salt; seeding ensures uniform crystal growth .
Q. Table 3: Scale-Up Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 70% | 85% |
| ee | 98% | 99% |
| Purity | 97% | 99.5% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
